(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid
Description
(5-Isopropyl-2-oxo-piperazin-1-yl)-acetic acid is a piperazine derivative featuring a 2-oxo group, an isopropyl substituent at position 5, and an acetic acid moiety at position 1 of the piperazine ring. Piperazine derivatives are widely studied for their versatility in pharmaceutical and agrochemical applications due to their ability to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity . The 2-oxo group may enhance hydrogen-bonding interactions, while the isopropyl substituent could increase steric bulk and lipophilicity, influencing membrane permeability and target binding .
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(2-oxo-5-propan-2-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)7-4-11(5-9(13)14)8(12)3-10-7/h6-7,10H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
YJEGEMXXNDYZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(C(=O)CN1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the acylation of piperazine with isopropyl acetic anhydride in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (5-Isopropyl-2-oxo-piperazin-1-yl)-acetic acid with analogous piperazine-acetic acid derivatives from the evidence:
Table 1: Structural and Molecular Comparison
Key Findings from Structural Analysis
Substituent Position and Functionality: The 2-oxo group in the target compound distinguishes it from 3-oxo analogs (e.g., ). Isopropyl vs. Methyl Groups: The isopropyl substituent in the target compound increases lipophilicity compared to methyl groups in , which may enhance passive diffusion across biological membranes but reduce aqueous solubility.
The target compound’s inferred molecular weight (~213 Da) suggests favorable drug-likeness.
Functional Group Diversity :
- The acetic acid moiety common to all compounds enables salt formation with bases, improving solubility in aqueous media. This is critical for pharmaceutical formulations .
- Sulfur-containing analogs (e.g., ) may exhibit unique reactivity or binding profiles due to thiophene’s electron-rich aromatic system.
Biological Activity
(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and anti-inflammatory effects, through various studies and research findings.
The compound features a piperazine ring, which is known for enhancing biological activity in various derivatives. The introduction of the isopropyl and acetic acid moieties contributes to its unique pharmacological profile. Research indicates that piperazine derivatives often exhibit improved antitumor activity, with modifications to the substituents on the piperazine ring significantly impacting their efficacy against cancer cell lines .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of similar piperazine derivatives. For example, compounds with piperazine structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and HepG2, with IC50 values indicating potent activity . The structure-activity relationship (SAR) suggests that the presence of specific substituents can enhance the compound's ability to inhibit cancer cell proliferation.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid | HeLa | 1.02 | |
| Compound 9 | SGC-7901 | 1.35 | |
| Compound X1 | HCT-116 | 20.05 |
The mechanism by which (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that similar compounds can activate intrinsic and extrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .
Case Studies
A notable case study involved the evaluation of a related piperazine derivative in vivo, where it demonstrated significant tumor growth inhibition in murine models. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells, confirming its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to anticancer properties, there is evidence suggesting that (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid may possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways and reduce cytokine production in cellular models . This dual activity enhances its therapeutic potential in treating diseases characterized by both inflammation and cancer.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
